molecular formula C11H16O4 B1654022 Ethyl 2-cyclopropanecarbonyl-4-oxopentanoate CAS No. 2095410-76-5

Ethyl 2-cyclopropanecarbonyl-4-oxopentanoate

Cat. No.: B1654022
CAS No.: 2095410-76-5
M. Wt: 212.24
InChI Key: GJSJGOUQIVJTLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyclopropanecarbonyl-4-oxopentanoate is an ester compound characterized by its unique structure, which includes a cyclopropane ring and a ketone group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(cyclopropanecarbonyl)-4-oxopentanoate typically involves the reaction of cyclopropanecarbonyl chloride with ethyl 4-oxopentanoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclopropanecarbonyl-4-oxopentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alcohols or amines in the presence of a catalyst.

Major Products

    Hydrolysis: Cyclopropanecarboxylic acid and ethyl 4-oxopentanoate.

    Reduction: Ethyl 2-(cyclopropanecarbonyl)-4-hydroxypentanoate.

    Substitution: Various esters or amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-(cyclopropanecarbonyl)-4-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and ketone group can participate in various biochemical pathways, leading to the modulation of biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-cyclopropanecarbonyl-4-oxopentanoate can be compared with other esters and ketones:

The uniqueness of ethyl 2-(cyclopropanecarbonyl)-4-oxopentanoate lies in its combination of a cyclopropane ring and a ketone group, which imparts distinct chemical and biological properties.

Properties

CAS No.

2095410-76-5

Molecular Formula

C11H16O4

Molecular Weight

212.24

IUPAC Name

ethyl 2-(cyclopropanecarbonyl)-4-oxopentanoate

InChI

InChI=1S/C11H16O4/c1-3-15-11(14)9(6-7(2)12)10(13)8-4-5-8/h8-9H,3-6H2,1-2H3

InChI Key

GJSJGOUQIVJTLF-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC(=O)C)C(=O)C1CC1

Canonical SMILES

CCOC(=O)C(CC(=O)C)C(=O)C1CC1

Origin of Product

United States

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